molecular formula C6H5ClS B041493 4-Chlorothiophenol CAS No. 106-54-7

4-Chlorothiophenol

Cat. No. B041493
CAS RN: 106-54-7
M. Wt: 144.62 g/mol
InChI Key: VZXOZSQDJJNBRC-UHFFFAOYSA-N
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Description

4-Chlorothiophenol is a chemical compound that carries a protective ligand . It is also known by other names such as 4-chlorobenzenethiol, p-chlorothiophenol, benzenethiol, 4-chloro, p-chlorobenzenethiol, p-chlorthiofenol, p-chlorophenylmercaptan, benzenethiol, p-chloro, p-mercaptochlorobenzene, 4-chlorophenylmercaptan, 1-chloro-4-mercaptobenzene .


Molecular Structure Analysis

The molecular formula of 4-Chlorothiophenol is C6H5ClS . The structure consists of a benzene ring with a chlorine atom and a sulfur-hydrogen group attached to it .


Chemical Reactions Analysis

4-Chlorothiophenol undergoes oxidative coupling catalyzed by iron (III)-tetra phenyl prophyrin to form disulfides . It has been used to modify poly (vinyl chloride) and to synthesize poly (vinyl chloride) with halogen groups .


Physical And Chemical Properties Analysis

4-Chlorothiophenol is a white to almost white crystalline solid . It has a melting point of 49-51 °C (lit.), a boiling point of 205-207 °C (lit.), and a density of 1.1911 . It is soluble in methanol .

Safety And Hazards

4-Chlorothiophenol is considered hazardous. It is harmful if swallowed and causes severe skin burns and eye damage . It is advised to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting it in eyes, on skin, or on clothing .

Future Directions

The 4-Chlorothiophenol market is projected to reach a multimillion-dollar valuation by 2030, exhibiting an unexpected CAGR during the forecast period of 2023-2031 . The demand for pharmaceuticals and dyes is the major factor driving the growth of this market globally .

Relevant Papers One paper discusses the use of 4-Chlorothiophenol capped copper nanoclusters for highly selective fluorimetric and colorimetric sensing of mercury (II) . Another paper discusses the effectiveness of 4-Chlorothiophenol as an adhesion promoter for the deposition of Parylene-C to gold .

properties

IUPAC Name

4-chlorobenzenethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClS/c7-5-1-3-6(8)4-2-5/h1-4,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZXOZSQDJJNBRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3059341
Record name Benzenethiol, 4-chloro-
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Molecular Weight

144.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chlorothiophenol

CAS RN

106-54-7
Record name 4-Chlorobenzenethiol
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Record name p-Chlorothiophenol
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Record name 4-Chlorothiophenol
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Record name Benzenethiol, 4-chloro-
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Record name Benzenethiol, 4-chloro-
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Record name 4-chlorobenzenethiol
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Record name P-CHLOROTHIOPHENOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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